

A Comparative Guide to the Cross-Reactivity of the CK1α Degrader TMX-4116

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Compound of Interest		
Compound Name:	TMX-4116	
Cat. No.:	B15608361	Get Quote

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This guide provides a comparative analysis of the cross-reactivity profile of **TMX-4116**, a molecular glue degrader of casein kinase 1α (CK1 α), with other known CK1 α degraders. Understanding the selectivity of these molecules is critical for the development of targeted therapies with minimal off-target effects. This document summarizes available experimental data, outlines relevant methodologies, and presents signaling pathway and workflow diagrams to aid in the objective assessment of **TMX-4116**.

Introduction to TMX-4116 and the Importance of Selectivity

TMX-4116 is a small molecule that induces the degradation of CK1 α , a key regulator in various cellular processes, including Wnt signaling and cell cycle progression.[1][2][3] It functions as a "molecular glue," bringing CK1 α into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CK1 α . The therapeutic potential of targeting CK1 α has been explored in various cancers, particularly hematological malignancies.[4]

A critical aspect of any targeted therapeutic is its selectivity. Off-target protein degradation can lead to unforeseen toxicities and reduce the therapeutic window of a drug candidate. Therefore, a thorough characterization of the cross-reactivity of molecules like **TMX-4116** is paramount. This guide compares the selectivity of **TMX-4116** with other CK1α degraders, including its



precursor FPFT-2216 and other recently developed molecules such as SJ3149, DEG-77, dCK1 α -1, dCK1 α -2, and BMS-986397.

Comparative Cross-Reactivity Data

The following table summarizes the known on-target and off-target degradation profiles of **TMX-4116** and its alternatives. The data is compiled from publicly available research. It is important to note that a direct head-to-head comparison across a comprehensive proteomics panel under identical experimental conditions is not always available in the public domain.



Compound	Primary Target(s)	Known Off- Targets (Degraded)	Known Proteins Not Degraded	Quantitative Data (Example)	Reference(s)
TMX-4116	CK1α	GZF1, RNF166	PDE6D, IKZF1, IKZF3	DC50 < 200 nM for CK1α in MOLT-4, Jurkat, and MM.1S cells. No degradation of PDE6D, IKZF1, IKZF3 at 250 nM.	[1][2][3]
FPFT-2216	CK1α, PDE6D, IKZF1, IKZF3	-	-	Degrades PDE6D, IKZF1, IKZF3, and CK1α at 200 nM in MOLT- 4 cells.	[5][6][7]
SJ3149	CΚ1α	IKZF2 (at high concentration s)	IKZF1, IKZF3 (implied high selectivity)	DC50 of 4 nM for CK1α in MOLM-13 cells. Reduces IKZF2 by ~40% at 10 μM.	[8][9][10]
DEG-77	CK1α, IKZF2	-	-	Potent dual degrader.	[11][12][13] [14]

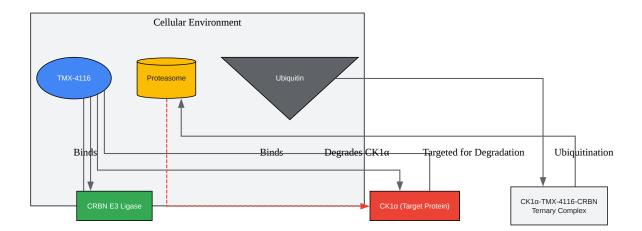


dCK1α-1	CΚ1α	-	-	Single-digit nanomolar potency for CK1a degradation.	[15]
dCK1α-2	CΚ1α	-	-	Orally bioavailable with high selectivity.	[15]
BMS-986397	CΚ1α	-	Other CRBN neosubstrate s (spared)	Potent and selective degradation of CK1α.	[16][17][18] [19]

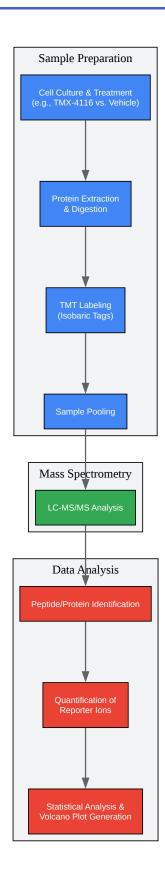
Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of **TMX-4116** as a molecular glue degrader, leading to the targeted degradation of $CK1\alpha$.









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